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amine

Cat. No.: B039891 Get Quote

Anticancer Activities
THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines,

acting through multiple mechanisms of action.[7][8][9] These mechanisms include the inhibition

of tubulin polymerization, cell cycle arrest, induction of apoptosis, and modulation of key

signaling pathways.[7]

A number of THIQ analogs have been investigated as inhibitors of crucial cancer-related

enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[10] For

instance, certain novel synthesized THIQ compounds have shown potent inhibitory activity

against CDK2 and DHFR.[10] Additionally, some THIQ derivatives have been designed as

KRas inhibitors, a key target in many cancers, including colorectal cancer.[11] The anticancer

potential of THIQ analogs is also attributed to their ability to act as selective estrogen receptor

modulators (SERMs), which is a valuable strategy in treating hormone-dependent cancers like

breast cancer.[12][13] The natural product Trabectedin, a tetrahydroisoquinoline alkaloid, is an

approved anticancer agent with a unique mechanism of action involving DNA binding and

repair pathways.[14]
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Compound
Cancer Cell
Line

Activity IC50 (µM) Reference

GM-3-18
Colon Cancer

Cell Lines
KRas Inhibition - [11]

GM-3-143
Colon Cancer

Cell Lines
KRas Inhibition - [11]

GM-3-121 HCT116 (Colon) KRas Inhibition - [11]

Compound 7e - CDK2 Inhibition 0.149 [10]

Roscovitine

(Control)
- CDK2 Inhibition 0.380 [10]

Compound 8d - DHFR Inhibition 0.199 [10]

Methotrexate

(Control)
- DHFR Inhibition 0.131 [10]

Compound 16e A549 (Lung) Cytotoxicity - [15]

4-ethyl-N-(8-

hydroxy-3,4-

dihydroisoquinoli

n-2(1H)-

yl)benzamide

MCF-7 (Breast) Cytotoxicity 0.61 µg/ml [12]

4-ethyl-N-(8-

hydroxy-3,4-

dihydroisoquinoli

n-2(1H)-

yl)benzamide

MDA-MB-231

(Breast)
Cytotoxicity 1.36 µg/ml [12]

4-ethyl-N-(8-

hydroxy-3,4-

dihydroisoquinoli

n-2(1H)-

yl)benzamide

Ishikawa

(Endometrial)
Cytotoxicity 0.09 µg/ml [12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8694809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8694809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8694809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://pubmed.ncbi.nlm.nih.gov/36054251/
https://aacrjournals.org/cancerres/article/77/13_Supplement/173/617086/Abstract-173-Synthesis-of-substituted
https://aacrjournals.org/cancerres/article/77/13_Supplement/173/617086/Abstract-173-Synthesis-of-substituted
https://aacrjournals.org/cancerres/article/77/13_Supplement/173/617086/Abstract-173-Synthesis-of-substituted
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Some data points are qualitative as specific IC50 values were not provided in the search

results.

Signaling Pathway: THIQ Analog-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway for apoptosis induced by a

THIQ analog that inhibits tubulin polymerization, leading to cell cycle arrest and subsequent

activation of the mitochondrial-dependent apoptotic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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